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Compound of Interest

Compound Name: N,2-dimethylbutanamide

Cat. No.: B7891930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic properties of N,2-
dimethylbutanamide. Due to the limited availability of direct experimental spectra in public

databases, this report combines available data with predicted spectroscopic values based on

established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)

spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a valuable

resource for the identification, characterization, and quality control of N,2-dimethylbutanamide
in research and development settings.

Molecular Structure and Properties
N,2-dimethylbutanamide is a secondary amide with the chemical formula C₆H₁₃NO and a

molecular weight of 115.17 g/mol .[1] Its structure features a chiral center at the second carbon

of the butanamide chain.

IUPAC Name: N,2-dimethylbutanamide[1] CAS Number: 21458-37-7[1] Molecular Formula:

C₆H₁₃NO[1] Molecular Weight: 115.17 g/mol [1]

Spectroscopic Data
The following tables summarize the predicted and available spectroscopic data for N,2-
dimethylbutanamide.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for N,2-dimethylbutanamide

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

H-1 0.9 (t) Triplet 3H

H-2 2.2 (m) Multiplet 1H

H-3 1.5 (m) Multiplet 2H

H-4 (N-CH₃) 2.7 (d) Doublet 3H

H-5 (C2-CH₃) 1.1 (d) Doublet 3H

NH 7.5 (br s) Broad Singlet 1H

Predicted in a non-polar solvent like CDCl₃.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for N,2-dimethylbutanamide

Carbon Atom Predicted Chemical Shift (ppm)

C-1 ~12

C-2 ~45

C-3 ~25

C-4 (C=O) ~175

N-CH₃ ~26

C2-CH₃ ~18

Predicted in a non-polar solvent like CDCl₃. PubChem indicates the availability of ¹³C NMR

data for this compound.[1]
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Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for N,2-dimethylbutanamide

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Stretch 3300 - 3500 Medium

C-H Stretch (Alkyl) 2850 - 3000 Strong

C=O Stretch (Amide I) 1630 - 1680 Strong

N-H Bend (Amide II) 1510 - 1570 Strong

PubChem indicates the availability of FTIR data for this compound.[1]

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for N,2-dimethylbutanamide

m/z Predicted Fragment Ion

115 [M]⁺ (Molecular Ion)

100 [M - CH₃]⁺

86 [M - C₂H₅]⁺

72 [M - C₃H₇]⁺

57 [C₄H₉]⁺

44 [CH₃CHNH₂]⁺

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

analysis of N,2-dimethylbutanamide.

Synthesis of N,2-dimethylbutanamide
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A common method for the synthesis of amides is the coupling of a carboxylic acid with an

amine using a coupling agent.[2][3][4][5][6]

Reaction: 2-methylbutanoic acid + methylamine → N,2-dimethylbutanamide

Materials:

2-methylbutanoic acid

Methylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) (HATU))

Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))

Base (e.g., triethylamine or N,N-diisopropylethylamine (DIPEA))

Anhydrous magnesium sulfate or sodium sulfate

Saturated aqueous sodium bicarbonate solution

Brine

Procedure:

In a round-bottom flask, dissolve 2-methylbutanoic acid (1.0 eq) in the anhydrous solvent.

Add the base (1.1 eq) to the solution.

In a separate flask, dissolve the coupling agent (1.1 eq) in the anhydrous solvent.

Slowly add the coupling agent solution to the carboxylic acid solution and stir for 15 minutes

at room temperature.

Slowly add methylamine (1.2 eq) to the reaction mixture.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress

by thin-layer chromatography (TLC).

Once the reaction is complete, filter the mixture to remove any solid byproducts (e.g.,

dicyclohexylurea if DCC is used).

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with

brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure N,2-
dimethylbutanamide.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of purified N,2-dimethylbutanamide in about 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.

¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

Pulse Program: Standard 1D proton experiment.

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds

Spectral Width: 0-12 ppm

¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

Pulse Program: Proton-decoupled ¹³C experiment.
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Number of Scans: 1024 or more for good signal-to-noise.

Relaxation Delay: 2-5 seconds

Spectral Width: 0-200 ppm

FTIR Spectroscopy
Sample Preparation:

Neat Liquid: If N,2-dimethylbutanamide is a liquid at room temperature, a thin film can be

prepared between two salt plates (e.g., NaCl or KBr).

Solution: Alternatively, a dilute solution can be prepared in a suitable solvent (e.g.,

chloroform or carbon tetrachloride) and analyzed in a liquid cell.

KBr Pellet: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount

of the sample with dry KBr powder and pressing it into a transparent disk.

FTIR Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Mass Spectrometry
Instrumentation:

A mass spectrometer equipped with an appropriate ionization source, such as Electron

Ionization (EI) or Electrospray Ionization (ESI).

Sample Introduction:

Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into

the ion source.
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Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile, it can be

separated by gas chromatography before entering the mass spectrometer.

EI-MS Acquisition Parameters (Typical):

Ionization Energy: 70 eV

Mass Range: m/z 30-200

Visualization of Methodologies
Synthesis Workflow
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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